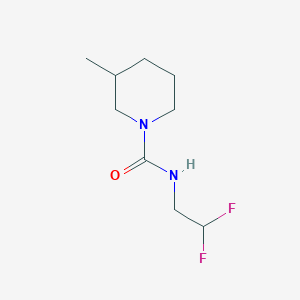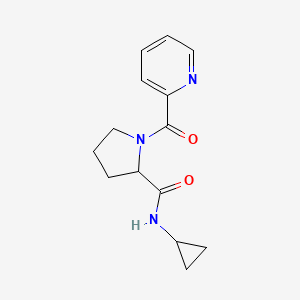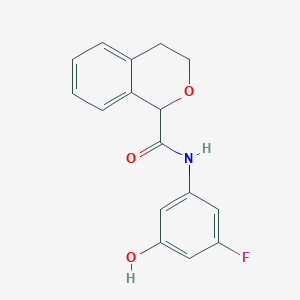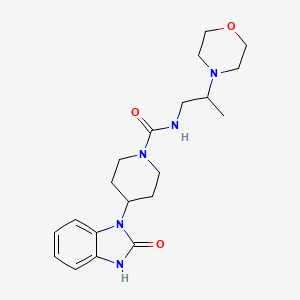![molecular formula C16H18N4O3 B7635306 [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B7635306.png)
[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine-based molecule that has a nitrophenyl group attached to it. It is commonly used in synthetic chemistry and has been studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways.
Biochemical and Physiological Effects
Studies have shown that [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone exhibits potent antioxidant and anti-inflammatory activities. It has been found to reduce the levels of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone in lab experiments include its potent biological activities and its ease of synthesis. The compound is also relatively stable and can be stored for extended periods without degradation.
The limitations of using this compound in lab experiments include its potential toxicity and the lack of information regarding its long-term effects. Furthermore, the compound may exhibit different biological effects depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for research involving [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone. These include:
1. Further studies on the mechanism of action of the compound to better understand its biological effects.
2. Investigation of the compound's potential use as a fluorescent probe in biological imaging.
3. Studies on the compound's potential use in the treatment of various diseases, including cancer and inflammation.
4. Development of new synthetic methods for the compound that are more efficient and environmentally friendly.
5. Investigation of the compound's potential use in the development of new drugs and therapeutic agents.
In conclusion, [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits potent biological activities and has been studied extensively for its potential use in the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-15(11(2)18-17-10)14-4-3-9-19(14)16(21)12-5-7-13(8-6-12)20(22)23/h5-8,14H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGALCOLMFRSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)

![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)

![1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7635312.png)
![N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B7635319.png)